molecular formula C19H27Cl2N6O5S2+ B1668829 Cefepime hydrochloride CAS No. 123171-59-5

Cefepime hydrochloride

Cat. No. B1668829
M. Wt: 571.5 g/mol
InChI Key: LRAJHPGSGBRUJN-OMIVUECESA-N
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Description

Cefepime hydrochloride is a fourth-generation cephalosporin antibiotic. It is used to treat bacterial infections and is effective against both gram-positive and gram-negative bacteria . It is distinguished from other cephalosporins in that it can kill both positive and negative bacteria .


Synthesis Analysis

Cefepime hydrochloride is synthesized from 7-amino-3-[(1-methyl-1-pyrrolidino)methyl]-3-cephem-4-carboxylic acid (7-MPCA) with benzothiazolethiol active ester . The main influencing factors of reactions such as silylation, iodization, and salification were analyzed, and the process parameters were optimized .


Molecular Structure Analysis

The basic cephem ring at position 7 is chemically modified to increase the cephalosporins’ stability against β-lactamase enzymes . The molecular weight of Cefepime is 571.5 g, and its molecular formula is C19H24N6O5S2 .


Physical And Chemical Properties Analysis

Cefepime is a 1.5 nm molecule . The electronic structure and related spectroscopic properties of cefepime are discussed in the present work .

Scientific Research Applications

1. Clinical Pharmacokinetics and Pharmacodynamics

  • Summary of Application : Cefepime is a broad-spectrum fourth-generation cephalosporin with activity against Gram-positive and Gram-negative pathogens. It is generally administered as an infusion over 30–60 min or as a prolonged infusion with infusion times from 3 h to continuous administration .
  • Methods of Application : Cefepime is widely distributed in biological fluids and tissues with an average volume of distribution of 0.2 L/kg in healthy adults with normal renal function. Protein binding is relatively low (20%), and elimination is mainly renal. About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 h .
  • Results or Outcomes : The pharmacokinetics of cefepime is altered under certain pathophysiological conditions, resulting in high inter-individual variability in cefepime volume of distribution and clearance, which poses challenges for population dosing approaches. Consequently, therapeutic drug monitoring of cefepime may be beneficial in certain patients including those who are critically ill, have life-threatening infections, or are infected with more resistant pathogens .

2. Microbial Physiology and Antibiotic Resistance

  • Summary of Application : Cefepime hydrochloride monohydrate can be used for the laboratory study of microbial physiology and antibiotic resistance. It is appropriate for research on bacteria responsible for resistant infections and physiological studies .
  • Methods of Application : The stability of cefepime in mixtures containing other substances with biological activity, such as ketoprofen, gestodene with ethinylestradiol, estradiol, caffeine, calcium ions, paracetamol, bisoprolol, acetylsalicylic acid and ibuprofen, was investigated using thin-layer chromatography combined with densitometric analysis .
  • Results or Outcomes : The stability of the antibiotic decreased with increasing temperature. The greatest stability was obtained in mixtures with calcium ions (half-life values (t0.5) up to 1320.00 h), while the greatest degradation occurred in combination with hormones (t0.5, 2.00 h at 40 °C) .

Future Directions

The potential benefits of extended or continuous infusions and therapeutic drug monitoring in special populations are being explored . The pharmacokinetics, pharmacodynamics, and toxicodynamics of cefepime are being studied in the setting of increasing cefepime exposures .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O5S2.2ClH.H2O/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;;;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);2*1H;1H2/b23-12-;;;/t13-,17-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAJHPGSGBRUJN-OMIVUECESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.O.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O.O.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045603
Record name Cefepime chloride hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefepime hydrochloride

CAS RN

123171-59-5
Record name Cefepime dihydrochloride monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123171-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefepime hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123171595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefepime chloride hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[(6R,7R)-7-[2-(2-Amino-4-thiazolyl)glyoxylamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium chloride, 72-(Z)-(O-methyloxime), monohydrochloride, monohydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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